molecular formula C10H12FN2Na2O7P B13860572 3'-Deoxy-3'-fluorothymidine-5'-monophosphate-d3 Disodium Salt

3'-Deoxy-3'-fluorothymidine-5'-monophosphate-d3 Disodium Salt

Cat. No.: B13860572
M. Wt: 371.18 g/mol
InChI Key: KVBSTKVGADGIGP-CLSOZLIOSA-L
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Description

3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt is a synthetic nucleotide analog. It is primarily used in biochemical and proteomics research. The compound has a molecular formula of C10H9D3FN2O7P•2Na and a molecular weight of 371.18 . It is known for its applications in antiviral research, particularly in the study of HIV.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt involves multiple steps, starting from thymidine. The fluorination at the 3’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The phosphorylation at the 5’ position is typically carried out using phosphoryl chloride (POCl3) in the presence of a base like pyridine. The final product is then converted to its disodium salt form by neutralization with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 3’ position can be substituted with other nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3’-azido-3’-deoxythymidine-5’-monophosphate.

Scientific Research Applications

3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Employed in studies of DNA synthesis and repair mechanisms.

    Medicine: Investigated for its antiviral properties, particularly against HIV.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides and incorporating into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to chain termination. The primary molecular target is the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Fluoro-3’-deoxythymidine 5’-monophosphate
  • 3’-Deoxy-3’-fluoro-5’-thymidylic Acid-d3 Disodium
  • 2’,3’-Dideoxy-3’-fluoro-5-methyluridine-d3 5’- (Dihydrogen Phosphate) Disodium

Uniqueness

3’-Deoxy-3’-fluorothymidine-5’-monophosphate-d3 Disodium Salt is unique due to its deuterium labeling (d3), which enhances its stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed analysis of metabolic pathways is required .

Properties

Molecular Formula

C10H12FN2Na2O7P

Molecular Weight

371.18 g/mol

IUPAC Name

disodium;[(2R,3S,5R)-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14FN2O7P.2Na/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18;;/h3,6-8H,2,4H2,1H3,(H,12,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3;;

InChI Key

KVBSTKVGADGIGP-CLSOZLIOSA-L

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])F.[Na+].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])F.[Na+].[Na+]

Origin of Product

United States

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